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This technical guide provides a comprehensive overview of the thermodynamic properties of

the gold-yttrium (Au-Y) binary alloy system. It covers phase equilibria, key thermodynamic data,

and the experimental methodologies used for their determination, making it an essential

resource for professionals in materials science and related fields.

Introduction to the Gold-Yttrium System
The gold-yttrium (Au-Y) system is a binary alloy that exhibits strong interatomic interactions and

forms a series of stable intermetallic compounds.[1][2] Yttrium, while not a lanthanide,

demonstrates constitutional properties in its alloys—including crystal structures, phase

diagrams, and thermodynamic characteristics—that are very similar to those of heavy rare-

earth metals like Dysprosium (Dy) and Holmium (Ho).[3] The alloying behavior of gold with

rare-earth metals, including yttrium, is characterized by eutectic reactions and limited solid

solubility in the gold-rich region.[4][5]

The thermodynamic properties of this system are distinguished by large negative deviations

from ideal solution behavior, indicating a strong tendency for compound formation.[1] This

behavior is primarily attributed to a significant difference in electronegativity and atomic size

between gold and yttrium, which facilitates the transfer of electrons and results in a strongly
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exothermic character.[1][6] Understanding these properties is crucial for the design and

application of gold-based alloys in various technological fields.

Phase Equilibria and Intermetallic Compounds
The Au-Y system has been investigated using various experimental techniques, including

differential thermal analysis (DTA), X-ray powder diffraction (XRD), and electron probe

microanalysis (EPMA), to establish its phase diagram.[2] The system is known to form several

stable intermetallic compounds. A complete set of thermodynamic functions has been

determined for the gold-rich solid solution and numerous intermetallic phases.[1]

The identified intermetallic compounds in the gold-yttrium system are summarized in the table

below.

Table 1: Intermetallic Compounds in the Gold-Yttrium (Au-Y) System

Compound Stoichiometry Crystal Structure Type Reference

Au₆Y HoAu₆-type [2]

Au₅₁Y₁₄ Gd₁₄Ag₅₁-type [1][2]

Au₃Y TiCu₃-type [2]

Au₂Y MoSi₂-type [2]

AuY CsCl-type [2]

Au₃Y₄ Pu₃Pd₄-type [2]

AuY₂ (Not specified) [1]

Y₂Au Co₂Si-type [2]

Thermodynamic Data
The thermodynamic properties of the Au-Y system were comprehensively determined between

700°C and 800°C using electromotive force (EMF) measurements on galvanic cells with CaF₂

solid electrolytes.[1] The system exhibits strongly exothermic mixing properties, with the
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relative partial excess Gibbs energy of yttrium at infinite dilution in gold determined to be -255

kJ/mol at 800°C.[1] This indicates a powerful chemical affinity between the two elements.

Integral Molar Quantities of Mixing
The integral molar quantities of mixing describe the overall thermodynamic changes upon

forming the alloy from its pure components. The large negative values for the Gibbs energy and

enthalpy of mixing confirm the stability of the intermetallic compounds.

Table 2: Integral Molar Quantities of Mixing for Au-Y Alloys at 800°C (1073 K)

Compound

Integral Molar
Gibbs Energy of
Mixing (ΔGₘ)
(kJ/mol)

Integral Molar
Enthalpy of Mixing
(ΔHₘ) (kJ/mol)

Integral Molar
Entropy of Mixing
(ΔSₘ) (J/mol·K)

Au₆Y -34.5 -41.2 -6.2

Au₅₁Y₁₄ -39.1 -47.0 -7.4

Au₃Y -46.5 -56.4 -9.2

Au₂Y -54.9 -66.8 -11.1

AuY -65.2 -79.3 -13.1

AuY₂ -52.3 -63.5 -10.4

Data derived from the study by Alqasmi, R. A., & Schaller, H. J. (1993).[1]

Partial Molar Quantities
Partial molar quantities describe the thermodynamic properties of a single component within

the alloy. The activity of a component is a measure of its "effective concentration" compared to

its pure state. In the Au-Y system, the activities of both components are significantly lower than

their mole fractions, consistent with the large negative deviation from ideality.

Table 3: Relative Partial Molar Quantities for Yttrium in Au-Y Alloys at 800°C (1073 K)
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Gold Mole Fraction
(Xₐᵤ)

Activity of Yttrium
(aᵧ)

Partial Molar Gibbs
Energy of Y (ΔḠᵧ)
(kJ/mol)

Partial Molar
Excess Gibbs
Energy of Y (ΔḠᵧᴱˣ)
(kJ/mol)

0.95 1.1 x 10⁻¹² -251.4 -224.5

0.90 1.2 x 10⁻¹¹ -229.7 -208.7

0.85 (Au₆Y) 1.1 x 10⁻¹⁰ -210.0 -193.3

0.78 (Au₅₁Y₁₄) 1.1 x 10⁻⁹ -189.2 -175.7

0.75 (Au₃Y) 3.5 x 10⁻⁹ -177.0 -164.6

0.67 (Au₂Y) 3.2 x 10⁻⁸ -154.2 -144.5

0.50 (AuY) 2.5 x 10⁻⁶ -115.6 -109.4

0.33 (AuY₂) 1.7 x 10⁻³ -56.3 -52.6

Data derived from the study by Alqasmi, R. A., & Schaller, H. J. (1993).[1]

Experimental Protocols
The determination of thermodynamic properties for metallic alloys at high temperatures

requires specialized experimental techniques. The most accurate methods involve calorimetry

for enthalpies and electrochemical or vapor pressure measurements for Gibbs energies.[7][8]

Electromotive Force (EMF) Method
The measurement of the electromotive force (EMF) of a suitable galvanic cell is considered one

of the most precise methods for obtaining thermodynamic properties of alloys.[7] For the Au-Y

system, this technique was employed using a galvanic cell with a calcium fluoride (CaF₂) solid

electrolyte, which is an ionic conductor for F⁻ ions.[1]

Protocol Outline:

Cell Construction: A concentration cell is assembled, typically represented as: Y, YF₃ | CaF₂

(solid electrolyte) | AuₓY₁₋ₓ, YF₃ Here, one electrode is pure yttrium, and the other is the Au-
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Y alloy of a specific composition (mole fraction x). Both electrodes are in contact with yttrium

trifluoride (YF₃).

High-Temperature Operation: The cell is placed in a furnace and heated to a controlled

temperature (e.g., 700-800°C). The system is maintained under an inert atmosphere (e.g.,

purified argon) to prevent oxidation.

EMF Measurement: A high-impedance voltmeter is used to measure the potential difference

(EMF, E) between the two electrodes once the cell reaches thermal and chemical

equilibrium.

Data Calculation: The partial Gibbs energy of yttrium in the alloy (ΔḠᵧ) is calculated directly

from the measured EMF using the Nernst equation: ΔḠᵧ = -nFE where n is the number of

electrons transferred (3 for Y³⁺), F is the Faraday constant, and E is the measured EMF.

Other Quantities: Other thermodynamic quantities, such as activity (aᵧ), partial entropy (ΔS̄ᵧ),

and partial enthalpy (ΔH̄ ᵧ), can be derived from the Gibbs energy and its temperature

dependence. Integral properties are then calculated using the Gibbs-Duhem equation.
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Assemble Galvanic Cell
(Y, YF3 | CaF2 | AuxY1-x, YF3)

Place in Furnace under
Inert Atmosphere (Ar)

Heat to Operating Temp
(e.g., 700-800°C)

Measure Stable EMF (E)
with High-Impedance Voltmeter

Calculate Partial Gibbs Energy
ΔḠᵧ = -nFE

Determine Other Properties
(Activity, Enthalpy, Entropy)

Click to download full resolution via product page

Caption: Experimental workflow for the EMF method.

Calorimetry
Calorimetry is used to directly measure the heat effects associated with alloy formation. For

high-temperature systems, heat-flow or drop calorimetry is commonly employed to determine

the enthalpy of mixing (ΔHₘ).[7]

Protocol Outline (Direct Drop Method):

Setup: A high-temperature calorimeter contains one of the pure components (e.g., liquid

gold) at a known, constant temperature (T).

Sample Drop: A sample of the second component (e.g., solid yttrium) at a different, known

temperature (often room temperature, Tᵣ) is dropped into the liquid metal.
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Heat Measurement: The calorimeter measures the total heat effect (Q) as the dropped

sample heats up, melts, and dissolves to form the alloy.

Enthalpy Calculation: The enthalpy of mixing is calculated by subtracting the known heat

required to bring the dropped sample from Tᵣ to T from the total measured heat effect: ΔHₘ =

Q - [H(T) - H(Tᵣ)]ₛₐₘₚₗₑ This process is repeated with different compositions to map out ΔHₘ

across the phase diagram.

Calorimeter at Temp (T)

Liquid Metal (Au) Heat Sensor

Measure Heat Flow (Q)

Detects Heat Change

Solid Sample (Y)
at Room Temp (Tr)

Drop

Calculate Enthalpy
of Mixing (ΔHm)

Click to download full resolution via product page

Caption: Principle of the direct drop calorimetry method.

Theoretical Considerations
The distinct thermodynamic behavior of the Au-Y system can be understood by considering

fundamental physicochemical properties of the constituent atoms. The Hume-Rothery rules
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suggest that large differences in atomic size and electronegativity hinder the formation of

extensive solid solutions and instead favor the formation of intermetallic compounds.[6]

The strongly exothermic character of the Au-Y system is attributed to a transfer of electrons

from the less electronegative yttrium to the more electronegative gold.[1] This charge transfer

leads to a more stable electronic configuration in the alloy, resulting in a large negative

enthalpy of mixing. Additionally, the significant difference in atomic radii contributes to lattice

distortion, which also influences the overall thermodynamics of the solid solution.[1]

Caption: Factors influencing Au-Y alloy thermodynamics.

Conclusion
The gold-yttrium alloy system is characterized by strong chemical interactions, leading to the

formation of multiple stable intermetallic compounds and a highly exothermic enthalpy of

mixing.[1] A comprehensive set of thermodynamic data, obtained primarily through high-

temperature EMF measurements, reveals large negative deviations from ideal behavior, with

properties such as the Gibbs energy of mixing and component activities quantified across a

range of compositions.[1] This robust thermodynamic stability is rooted in the significant

differences in electronegativity and atomic size between gold and yttrium.[1][6] The data and

experimental protocols detailed in this guide serve as a critical reference for the scientific and

research communities engaged in the development and analysis of advanced metallic alloys.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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